2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S3/c17-11-3-5-14(6-4-11)26(22,23)20-16-19-12(10-25-16)8-15(21)18-9-13-2-1-7-24-13/h1-7,10H,8-9H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVPFTJLCFFOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring.
Introduction of the Chlorophenylsulfonamido Group:
Attachment of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the thiazole ring with a thiophen-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamido group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, nucleophiles, and electrophiles under appropriate conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound can be studied for its potential therapeutic effects and mechanisms of action in various diseases.
Industry: The compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Research Implications
- Biological Potential: The 4-chlorophenylsulfonamido group is a hallmark of kinase inhibitors (e.g., CDK9), positioning the target compound for anticancer research .
- Structure-Activity Relationships (SAR) : Comparative studies with ’s analog suggest that sulfonamido groups enhance target engagement via hydrogen bonding, while thiophen-2-ylmethyl may optimize pharmacokinetics .
Biological Activity
The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structural characteristics, biological activities, synthesis methods, and relevant research findings.
Structural Features
This compound is characterized by:
- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Sulfonamide Group : A functional group that often contributes to antimicrobial and anti-inflammatory properties.
- Acetamide Moiety : Enhances the compound's solubility and biological activity.
The molecular formula is , with a molecular weight of approximately 359.8 g/mol.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Properties : It acts as an inhibitor of enzymes involved in inflammatory pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in inflammatory responses .
- Antimicrobial Activity : Similar compounds with thiazole and sulfonamide groups have shown significant antibacterial and antifungal properties. The presence of these moieties suggests that this compound may also possess similar activities .
- Anticancer Potential : Preliminary studies suggest that derivatives of thiazole compounds can induce apoptosis in cancer cell lines, indicating potential use in cancer therapy .
Summary Table of Biological Activities
| Activity Type | Mechanism/Target | References |
|---|---|---|
| Anti-inflammatory | Inhibition of p38 MAPK | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in tumor cells |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This can be achieved through methods such as the Hantzsch thiazole synthesis, which involves reacting α-haloketones with thioamides under acidic conditions.
- Introduction of the Sulfonamide Group : The thiazole derivative is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonamide functionality.
- Acetamide Formation : The final step involves linking the thiophen-2-ylmethyl group through acetamide formation, often requiring activation of the carboxylic acid or amine functionalities.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anti-inflammatory Studies : A study demonstrated that similar thiazole derivatives effectively reduced inflammation markers in vitro, suggesting that this compound could be investigated for similar effects in vivo .
- Antimicrobial Testing : Compounds with similar structures were tested against various bacterial strains, showing promising results against resistant strains, indicating potential for development into new antibiotics .
- Cancer Cell Line Studies : Research on thiazole derivatives indicated significant cytotoxic effects on A549 (lung cancer) and C6 (glioma) cell lines, suggesting that further exploration into this compound's anticancer properties is warranted .
Q & A
Q. Table 1: Key Synthetic Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
